

# Unraveling the Antiangiogenic Properties of Srpin803: A Technical Guide

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## Compound of Interest

Compound Name: *Srpin803*

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## Abstract

**Srpin803** is a potent small molecule inhibitor with significant antiangiogenic properties, primarily through its dual inhibitory action on Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2). By modulating the alternative splicing of Vascular Endothelial Growth Factor (VEGF), **Srpin803** shifts the balance from pro-angiogenic to anti-angiogenic isoforms, presenting a promising therapeutic strategy for angiogenesis-dependent diseases such as age-related macular degeneration (AMD) and cancer. This technical guide provides a comprehensive overview of the antiangiogenic effects of **Srpin803**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Dysregulated angiogenesis is a hallmark of several diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, and its activity is tightly regulated, in part, through alternative splicing of its pre-mRNA. This process generates a family of VEGF isoforms with either pro-angiogenic (e.g., VEGFxxx a) or anti-angiogenic (e.g., VEGFxxx b) properties.

The Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2) are key regulators of the cellular splicing machinery. **Srpin803** has emerged as a dual inhibitor of these kinases, effectively suppressing pathological angiogenesis in preclinical models. This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of **Srpin803**'s antiangiogenic effects.

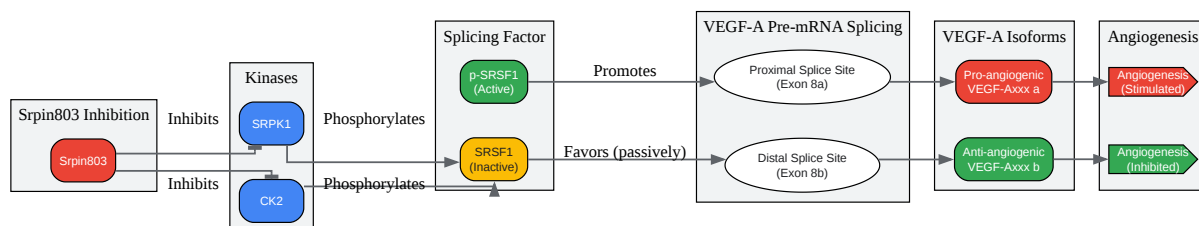
## Mechanism of Action: Dual Inhibition of SRPK1 and CK2

**Srpin803** exerts its antiangiogenic effects by inhibiting two key kinases involved in the regulation of pre-mRNA splicing: SRPK1 and CK2.

- **SRPK1 Inhibition:** SRPK1 phosphorylates Serine/Arginine-Rich Splicing Factors (SRSFs), most notably SRSF1.<sup>[1]</sup> Phosphorylated SRSF1 promotes the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF165a isoform.<sup>[1][2]</sup> By inhibiting SRPK1, **Srpin803** prevents the phosphorylation of SRSF1.<sup>[1]</sup> This shifts the splicing machinery towards the distal splice site, resulting in an increased production of the anti-angiogenic VEGF165b isoform.<sup>[2]</sup>
- **CK2 Inhibition:** Casein Kinase 2 (CK2) is another kinase that can phosphorylate and activate splicing factors. The dual inhibition of both SRPK1 and CK2 by **Srpin803** leads to a more potent suppression of the pro-angiogenic splicing program.

This dual inhibitory mechanism ultimately reduces the overall pro-angiogenic signaling mediated by VEGF, thereby inhibiting the proliferation, migration, and tube formation of endothelial cells, the key cellular events in angiogenesis.

## Signaling Pathway Diagram



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**Srpin803** anti-angiogenic signaling pathway.

## Quantitative Data on Srpin803 Activity

The efficacy of **Srpin803** has been quantified through various in vitro assays, including kinase inhibition and cell growth inhibition assays.

**Table 1: In Vitro Kinase Inhibitory Activity of Srpin803**

Kinase	IC50 (μM)	Reference
SRPK1	7.5	[3]
SRPK1	2.4	[3]
CK2	0.68	[3]
CK2	0.21	[3]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.[4]

**Table 2: In Vitro Cytostatic Activity of Srpin803**

Cell Line	Cancer Type	GI50 (μM)	Reference
Hcc827	Lung Cancer	80 - 98	[3]
PC3	Prostate Cancer	80 - 98	[3]
U87	Glioblastoma	80 - 98	[3]

GI50: The concentration for 50% of maximal inhibition of cell proliferation.[4]

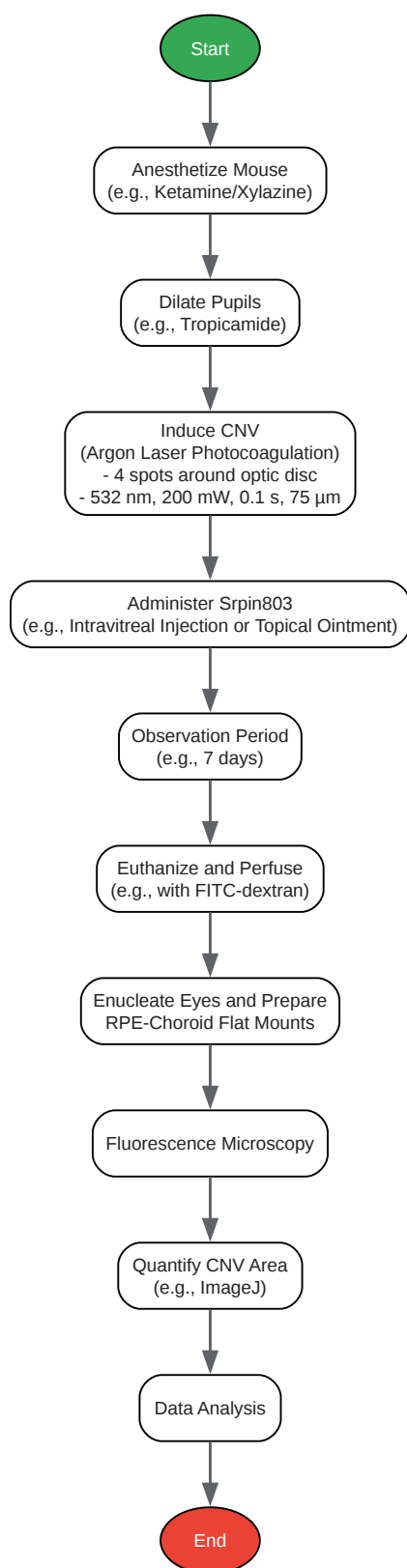
## Experimental Protocols

The antiangiogenic effects of **Srpin803** have been validated in preclinical models. Below are detailed methodologies for key experiments.

### Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This in vivo model is widely used to study the exudative form of age-related macular degeneration and to evaluate the efficacy of antiangiogenic therapies.[5]

Experimental Workflow Diagram



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Workflow for the laser-induced CNV mouse model.

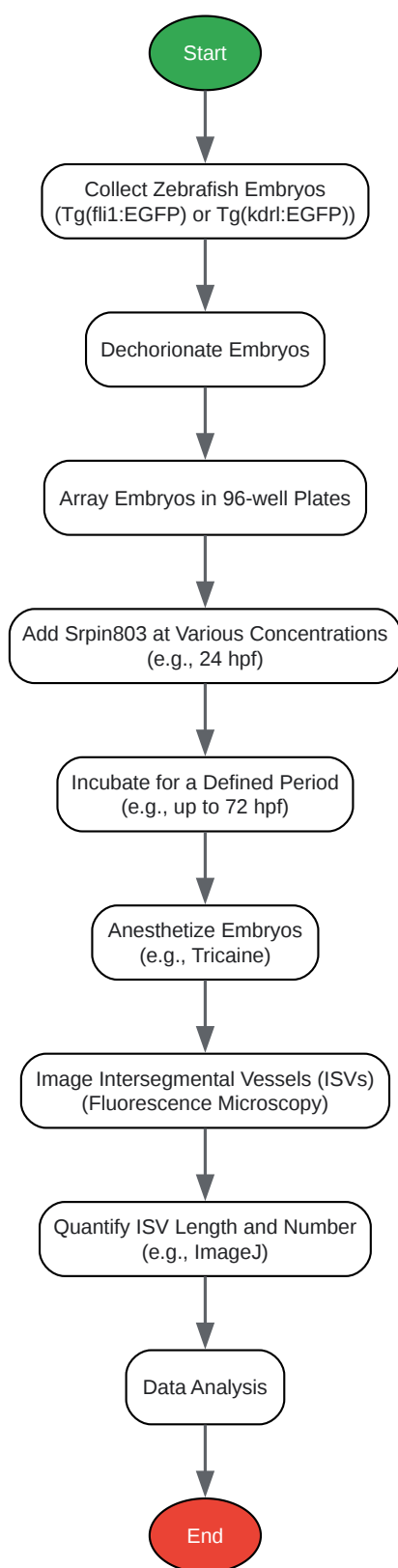
#### Detailed Methodology:

- **Animal Model:** C57BL/6J mice are commonly used for this model.
- **Anesthesia and Pupil Dilation:** Anesthetize the mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Dilate the pupils with a mydriatic agent (e.g., 0.5% tropicamide and 2.5% phenylephrine).<sup>[6][7]</sup>
- **Laser-Induced CNV:** Use a slit lamp delivery system with a coverslip as a contact lens.<sup>[8]</sup> Apply four laser spots (e.g., 532 nm argon laser, 200 mW power, 0.1-second duration, 75  $\mu$ m spot size) around the optic disc, avoiding major retinal vessels.<sup>[6][8]</sup> Successful rupture of Bruch's membrane is indicated by the appearance of a bubble.<sup>[5]</sup>
- **Srpin803 Administration:** **Srpin803** can be administered via various routes, including intravitreal injection or as a topical eye ointment. The vehicle and concentration of **Srpin803** should be optimized for the specific study.
- **CNV Assessment:** After a set period (e.g., 7 days), euthanize the mice.<sup>[8]</sup> Perfuse the animals through the left ventricle with a fluorescent dye-labeled dextran (e.g., FITC-dextran) to visualize the vasculature.<sup>[8]</sup>
- **Tissue Processing and Imaging:** Enucleate the eyes and fix them in paraformaldehyde.<sup>[8]</sup> Dissect the anterior segment and retina to obtain retinal pigment epithelium (RPE)-choroid flat mounts.<sup>[8]</sup>
- **Quantification:** Capture fluorescent images of the flat mounts and quantify the area of choroidal neovascularization using image analysis software such as ImageJ.

## Zebrafish Angiogenesis Assay

The zebrafish embryo is a powerful *in vivo* model for studying angiogenesis due to its rapid development and optical transparency.<sup>[9]</sup>

#### Experimental Workflow Diagram



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Workflow for the zebrafish angiogenesis assay.

#### Detailed Methodology:

- **Zebrafish Line:** Utilize a transgenic zebrafish line with fluorescently labeled vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), which express Green Fluorescent Protein in endothelial cells.[\[10\]](#)
- **Embryo Handling:** Collect fertilized embryos and raise them in standard E3 embryo medium. Dechorionate the embryos enzymatically or manually before treatment.
- **Compound Treatment:** At 24 hours post-fertilization (hpf), array the embryos in a 96-well plate (one embryo per well). Add **Srpin803** at various concentrations to the embryo medium. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the embryos at 28.5°C for a specified period, typically up to 72 hpf.
- **Imaging:** At the desired time point, anesthetize the embryos with tricaine to prevent movement.[\[11\]](#) Capture lateral images of the trunk region focusing on the intersegmental vessels (ISVs) using a fluorescence microscope.
- **Quantification:** Use image analysis software (e.g., ImageJ) to measure the total length and/or number of ISVs. The percentage of inhibition of angiogenesis can be calculated relative to the vehicle-treated controls.[\[11\]](#)[\[12\]](#)

## Conclusion

**Srpin803** represents a promising antiangiogenic agent with a well-defined mechanism of action centered on the dual inhibition of SRPK1 and CK2. This leads to the modulation of VEGF-A alternative splicing and a subsequent reduction in pro-angiogenic signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of **Srpin803** in angiogenesis-related diseases. Future studies should focus on optimizing its delivery and evaluating its efficacy and safety in more advanced preclinical models.

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